1-Fluoroethane-1-sulfonamide
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Overview
Description
1-Fluoroethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a fluoroethane moiety. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-Fluoroethane-1-sulfonamide typically involves the reaction of fluoroethane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production often employs similar strategies but on a larger scale, ensuring the efficient synthesis of the compound with high purity.
Chemical Reactions Analysis
1-Fluoroethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride reacts with amines to form sulfonamides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Acid-Base Reactions: The N-H bond in sulfonamides can be deprotonated, and the compound can participate in acid-base reactions.
Common reagents used in these reactions include sulfonyl chlorides, amines, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoroethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Sulfonamides are widely used in the development of pharmaceuticals due to their antibacterial properties. They are also explored for their potential in treating various diseases.
Materials Science: The compound is used in the synthesis of polymers and other materials, leveraging its unique chemical properties.
Biological Research: Sulfonamides are studied for their interactions with biological molecules, providing insights into their mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Fluoroethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to their antibacterial effects.
Comparison with Similar Compounds
1-Fluoroethane-1-sulfonamide can be compared to other sulfonamides, such as sulfanilamide and sulfamethoxazole . While all these compounds share the sulfonamide group, their unique substituents confer different chemical and biological properties. For instance, the presence of the fluoroethane moiety in this compound may enhance its stability and reactivity compared to other sulfonamides.
Similar compounds include:
Sulfanilamide: An early sulfonamide antibiotic.
Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.
Sulfonimidates: Compounds with similar sulfur-containing structures but different reactivity and applications.
Properties
Molecular Formula |
C2H6FNO2S |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-fluoroethanesulfonamide |
InChI |
InChI=1S/C2H6FNO2S/c1-2(3)7(4,5)6/h2H,1H3,(H2,4,5,6) |
InChI Key |
ROPZSSDOSDTJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)S(=O)(=O)N |
Origin of Product |
United States |
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